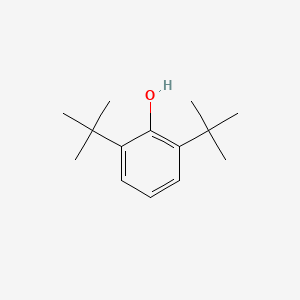

2,6-DI-Tert-butylphenol

Cat. No. B1173560

Key on ui cas rn:

19126-15-9

InChI Key:

Attention: For research use only. Not for human or veterinary use.

Patent

US04714691

Procedure details

The heterogeneous catalyst of the invention provides a new route to ortho-alkylphenols, especially commercially valuable phenols such as 2,6-di-tert-butylphenol, ortho-sec-butylphenol, and the like. Furthermore, the heterogeneous catalyst process of the invention is well suited to a fixed bed embodiment for a continuous process when the bed is properly sized to provide the reactivity required by the reaction conditions, the phenol being alkylated, and the olefin being used. Use of the heterogeneous catalyst of the invention reduces pollution control problems by greatly reducing the amount of phenol-bearing aluminum waste encountered in homogeneous aluminum aryloxide catalyst systems thereby greatly reducing the operating costs for alkylating phenols. Use of the heterogeneous catalyst systems of the invention has resulted in very high yields suitable for commercial operation. For example, ortho-tert-butylphenol and isobutylene may be reacted to form 2,6-di-tert-butylphenol in a yield as high as 98.5%.

[Compound]

Name

olefin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

phenols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

aluminum aryloxide

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Eight

Yield

98.5%

Identifiers

|

REACTION_CXSMILES

|

C1(O)C=CC=CC=1.[Al].[C:9]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[OH:19])([CH3:12])([CH3:11])[CH3:10].[CH3:20][C:21](=[CH2:23])[CH3:22]>>[C:9]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([C:21]([CH3:23])([CH3:22])[CH3:20])[C:14]=1[OH:19])([CH3:12])([CH3:10])[CH3:11]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Two

[Compound]

|

Name

|

olefin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Al]

|

Step Five

[Compound]

|

Name

|

phenols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C1=C(C=CC=C1)O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)=C

|

Step Eight

[Compound]

|

Name

|

aluminum aryloxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide the reactivity

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

required by the reaction conditions

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Use of the heterogeneous catalyst systems of the invention has resulted

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in very high yields suitable for commercial operation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 98.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04714691

Procedure details

The heterogeneous catalyst of the invention provides a new route to ortho-alkylphenols, especially commercially valuable phenols such as 2,6-di-tert-butylphenol, ortho-sec-butylphenol, and the like. Furthermore, the heterogeneous catalyst process of the invention is well suited to a fixed bed embodiment for a continuous process when the bed is properly sized to provide the reactivity required by the reaction conditions, the phenol being alkylated, and the olefin being used. Use of the heterogeneous catalyst of the invention reduces pollution control problems by greatly reducing the amount of phenol-bearing aluminum waste encountered in homogeneous aluminum aryloxide catalyst systems thereby greatly reducing the operating costs for alkylating phenols. Use of the heterogeneous catalyst systems of the invention has resulted in very high yields suitable for commercial operation. For example, ortho-tert-butylphenol and isobutylene may be reacted to form 2,6-di-tert-butylphenol in a yield as high as 98.5%.

[Compound]

Name

olefin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

phenols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

aluminum aryloxide

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Eight

Yield

98.5%

Identifiers

|

REACTION_CXSMILES

|

C1(O)C=CC=CC=1.[Al].[C:9]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[OH:19])([CH3:12])([CH3:11])[CH3:10].[CH3:20][C:21](=[CH2:23])[CH3:22]>>[C:9]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([C:21]([CH3:23])([CH3:22])[CH3:20])[C:14]=1[OH:19])([CH3:12])([CH3:10])[CH3:11]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Two

[Compound]

|

Name

|

olefin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Al]

|

Step Five

[Compound]

|

Name

|

phenols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C1=C(C=CC=C1)O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)=C

|

Step Eight

[Compound]

|

Name

|

aluminum aryloxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide the reactivity

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

required by the reaction conditions

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Use of the heterogeneous catalyst systems of the invention has resulted

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in very high yields suitable for commercial operation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 98.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |